Ethyl [(4-methylphenyl)amino](oxo)acetate Ethyl [(4-methylphenyl)amino](oxo)acetate
Brand Name: Vulcanchem
CAS No.: 18522-98-0
VCID: VC21041635
InChI: InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13)
SMILES: CCOC(=O)C(=O)NC1=CC=C(C=C1)C
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

Ethyl [(4-methylphenyl)amino](oxo)acetate

CAS No.: 18522-98-0

Cat. No.: VC21041635

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl [(4-methylphenyl)amino](oxo)acetate - 18522-98-0

Specification

CAS No. 18522-98-0
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name ethyl 2-(4-methylanilino)-2-oxoacetate
Standard InChI InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13)
Standard InChI Key AAMWAWJQPFWTEN-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)NC1=CC=C(C=C1)C
Canonical SMILES CCOC(=O)C(=O)NC1=CC=C(C=C1)C

Introduction

Chemical Identity

  • IUPAC Name: Ethyl (4-methylphenyl)aminoacetate

  • Molecular Formula: C11H13NO3

  • Molecular Weight: 207.23 g/mol

  • Synonyms:

    • Ethyl 2-(4-methylanilino)-2-oxoacetate

    • Ethyl (p-tolyl)aminoacetate

    • Ethyl [(4-methylphenyl)carbamoyl]formate

Structural Features:

The compound consists of:

  • An ethyl ester group.

  • A carbamoyl group attached to a 4-methylphenyl ring.

  • A central oxoacetate backbone.

Synthesis

Ethyl (4-methylphenyl)aminoacetate is typically synthesized through the reaction of ethyl oxalate with substituted aniline derivatives under controlled conditions. The synthesis involves:

  • Reactants:

    • Ethyl oxalate (as the ester source).

    • p-Toluidine (4-methylaniline).

  • Reaction Conditions:

    • Solvent: Typically ethanol or a similar polar solvent.

    • Catalyst: Acidic or basic catalysts depending on the reaction pathway.

    • Temperature: Moderate heating to facilitate esterification.

  • Mechanism:
    The reaction proceeds via nucleophilic substitution, where the amine group from p-toluidine reacts with the carbonyl group of ethyl oxalate, forming the desired compound.

Pharmaceutical Research

Ethyl (4-methylphenyl)aminoacetate serves as an intermediate in synthesizing bioactive molecules, particularly those with antimicrobial or anti-inflammatory properties. Its structural motif is common in drug design due to its ability to interact with biological targets.

Organic Synthesis

The compound is a versatile building block for synthesizing more complex molecules, such as:

  • Heterocyclic compounds.

  • Substituted carbamates and ureas.

Analytical Characterization

The identification and purity of ethyl (4-methylphenyl)aminoacetate are confirmed using advanced spectroscopic techniques:

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for carbonyl (C=O), amine (N-H), and ester groups.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Signals for aromatic protons on the phenyl ring, methyl group (CH3CH_3), and ethoxy group (CH2CH3CH_2CH_3).

    • 13C^{13}C-NMR: Peaks corresponding to carbon atoms in the ester and aromatic ring.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=207m/z = 207, confirming molecular weight.

Safety and Handling

AspectDetails
ToxicityLimited data available; handle with care as a precaution.
StorageStore in a cool, dry place away from light and moisture.
Personal ProtectionUse gloves, goggles, and lab coats when handling the compound.

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